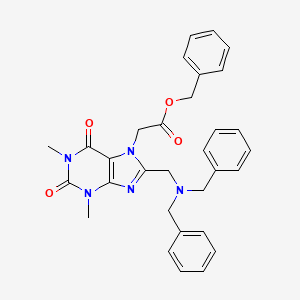
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It is characterized by its unique cyclopropane ring structure, which is substituted with carbamimidoyl and carboxamide groups. This compound is typically found as an off-white to white solid with a melting point of 177-180°C .
Vorbereitungsmethoden
The synthesis of N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves several steps. One common synthetic route includes the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with a suitable carbamimidoylating agent under controlled conditions . The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N-Carbamimidoyl-2-2-3-3-tetramethylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This compound shares the cyclopropane ring structure but lacks the carbamimidoyl and carboxamide groups.
N-Carbamimidoyl-2,2-dimethylcyclopropane-1-carboxamide: Similar in structure but with fewer methyl groups on the cyclopropane ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
N-(diaminomethylidene)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H17N3O/c1-8(2)5(9(8,3)4)6(13)12-7(10)11/h5H,1-4H3,(H4,10,11,12,13) |
InChI-Schlüssel |
LAMNRKHSTBUMMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(C)C)C(=O)N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B14127102.png)




![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
